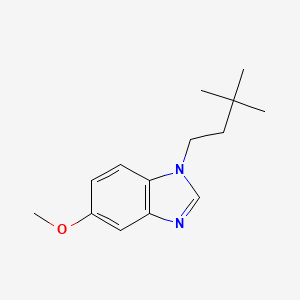![molecular formula C22H26FN5O5 B14209051 N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide CAS No. 724444-40-0](/img/structure/B14209051.png)
N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidoazepine ring, and multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidoazepine core, followed by the introduction of the fluorophenyl group and the ethylenediamide moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Aplicaciones Científicas De Investigación
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-CHLOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL-
- ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-BROMOPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL-
Uniqueness
The uniqueness of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- lies in its specific fluorophenyl group, which can impart unique chemical and biological properties compared to its chloro- and bromo-substituted analogs
Propiedades
Número CAS |
724444-40-0 |
|---|---|
Fórmula molecular |
C22H26FN5O5 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
N'-[(10S)-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-10-yl]-N,N,N'-trimethyloxamide |
InChI |
InChI=1S/C22H26FN5O5/c1-26(2)21(32)22(33)27(3)15-6-4-5-11-28-18(15)25-16(17(29)20(28)31)19(30)24-12-13-7-9-14(23)10-8-13/h7-10,15,29H,4-6,11-12H2,1-3H3,(H,24,30)/t15-/m0/s1 |
Clave InChI |
WBQCKUNNRLRPOG-HNNXBMFYSA-N |
SMILES isomérico |
CN(C)C(=O)C(=O)N(C)[C@H]1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
SMILES canónico |
CN(C)C(=O)C(=O)N(C)C1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


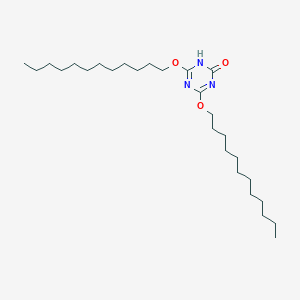
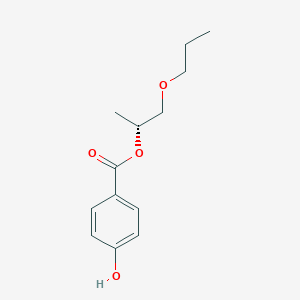
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
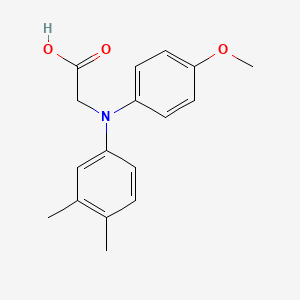
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
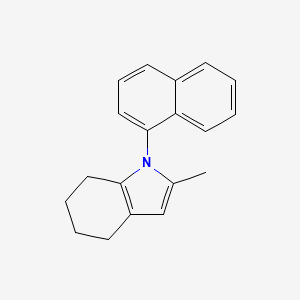

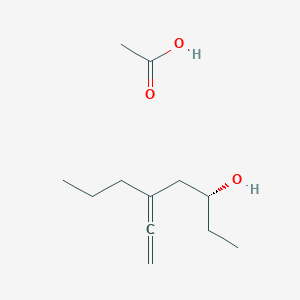
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)
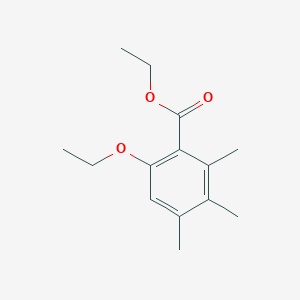
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

